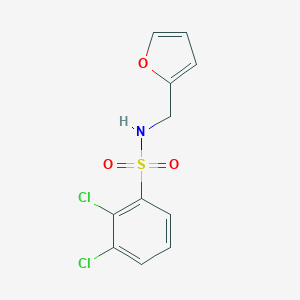![molecular formula C17H18ClN3O B275533 N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275533.png)
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine, also known as CFM-2, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine acts as a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine can modulate the excitability of neurons and prevent excessive glutamate release, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in mood regulation and cognitive processes. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is also relatively stable and easy to handle in a laboratory setting. However, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has some limitations for lab experiments. It can be difficult to obtain in large quantities, and its effects can be dose-dependent, which can complicate experimental design.
Future Directions
There are several future directions for research on N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine. One area of focus is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological and psychiatric disorders. Another area of focus is the investigation of the molecular mechanisms underlying the neuroprotective effects of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine. Finally, there is a need for more studies on the safety and efficacy of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine in humans, which could pave the way for its use in clinical settings.
Synthesis Methods
The synthesis of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2-chlorobenzaldehyde, furfural, and imidazole. These compounds are reacted together in the presence of a reducing agent such as sodium borohydride to form the final product, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine. The synthesis method has been optimized over the years to improve the yield and purity of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine.
Scientific Research Applications
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
properties
Molecular Formula |
C17H18ClN3O |
|---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C17H18ClN3O/c18-16-5-2-1-4-15(16)17-7-6-14(22-17)12-19-8-3-10-21-11-9-20-13-21/h1-2,4-7,9,11,13,19H,3,8,10,12H2 |
InChI Key |
LNNCOZNPHKPCTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)



![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275480.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)